N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that targets oncogenic forms of the receptor tyrosine kinase (RTK) ABL1 and ABL2. It has been shown to have potential therapeutic applications in the treatment of various cancers, including chronic myelogenous leukemia (CML), acute lymphoblastic leukemia (ALL), and non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide targets the ATP-binding site of ABL1 and ABL2, preventing the activation of downstream signaling pathways that promote cell growth and survival. It has been shown to have high selectivity for oncogenic forms of ABL, while sparing normal forms of the kinase.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cell migration and invasion. It has also been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its high selectivity for oncogenic forms of ABL, which reduces the risk of off-target effects. However, its potency may vary depending on the specific mutation or fusion protein present in the cancer cells being studied. Additionally, the synthesis of this compound is complex and may be challenging for some laboratories to reproduce.
Orientations Futures
Future research on N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide could focus on its potential as a therapeutic agent in clinical trials. It could also be studied in combination with other cancer therapies to enhance its efficacy. Further studies could also investigate the molecular mechanisms underlying this compound's effects on cancer cells, and identify biomarkers that could predict response to the drug. Finally, the synthesis of this compound could be optimized to improve its yield and reproducibility.
Applications De Recherche Scientifique
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other cancer therapies, such as imatinib and dasatinib. This compound has also been shown to overcome resistance to other ABL inhibitors, such as ponatinib, in CML cells.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-9,14,17H,10-13,15-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSAPCSXGCUFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.